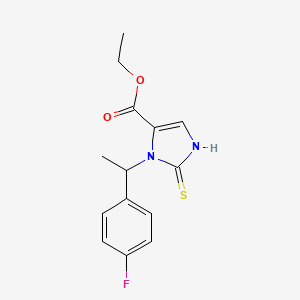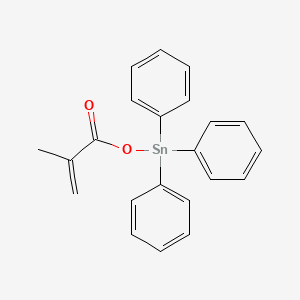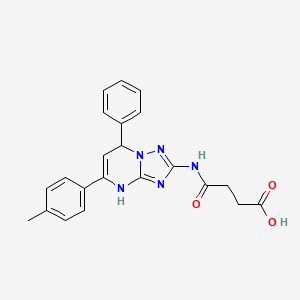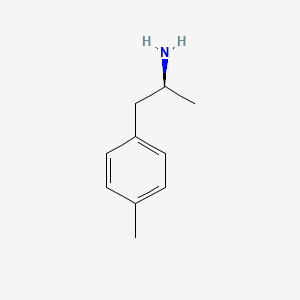
4-Methylamphetamine, (+)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylamphetamine typically involves the alkylation of 4-methylphenylacetone with ammonia or an amine, followed by reduction . One common method includes the use of phenylacetic acid and acetic acid anhydride to produce phenylacetone, which is then reduced using supported thorium oxide as a catalyst .
Industrial Production Methods
Industrial production methods for 4-Methylamphetamine are not well-documented due to its classification as a controlled substance in many countries. the general principles of large-scale synthesis would involve optimizing the reaction conditions for yield and purity, as well as ensuring safety and regulatory compliance.
化学反应分析
Types of Reactions
4-Methylamphetamine undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized metabolites.
Reduction: Reduction reactions are used in its synthesis, particularly in the conversion of phenylacetone to 4-Methylamphetamine.
Substitution: Substitution reactions can occur on the aromatic ring or the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions on the aromatic ring.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of 4-Methylamphetamine.
科学研究应用
4-Methylamphetamine has been studied for various scientific research applications, including:
作用机制
4-Methylamphetamine exerts its effects by acting as a potent and balanced releasing agent for serotonin, norepinephrine, and dopamine . It binds to the respective transporters for these neurotransmitters, leading to their release into the synaptic cleft . This results in increased neurotransmitter levels and enhanced stimulation of the central nervous system. The compound’s higher potency for releasing serotonin relative to dopamine is thought to dampen dopamine release through mechanisms involving serotonin receptors and GABA release .
相似化合物的比较
Similar Compounds
- 2-Methylamphetamine
- 3-Methylamphetamine
- 4-Methyl-N-methylamphetamine
- 4-Methyl-N-methylcathinone
- 4-Methylphenmetrazine
- 3-Methoxy-4-methylamphetamine
- 3,4-Dimethylamphetamine
- 4-Ethylamphetamine
Uniqueness
4-Methylamphetamine is unique due to its balanced releasing activity for serotonin, norepinephrine, and dopamine, with a higher potency for serotonin release . This distinguishes it from other amphetamines, which may have different selectivity profiles and potencies for these neurotransmitters .
属性
CAS 编号 |
81601-14-1 |
|---|---|
分子式 |
C10H15N |
分子量 |
149.23 g/mol |
IUPAC 名称 |
(2S)-1-(4-methylphenyl)propan-2-amine |
InChI |
InChI=1S/C10H15N/c1-8-3-5-10(6-4-8)7-9(2)11/h3-6,9H,7,11H2,1-2H3/t9-/m0/s1 |
InChI 键 |
ZDHZDWSHLNBTEB-VIFPVBQESA-N |
手性 SMILES |
CC1=CC=C(C=C1)C[C@H](C)N |
规范 SMILES |
CC1=CC=C(C=C1)CC(C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


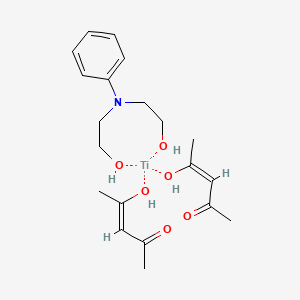
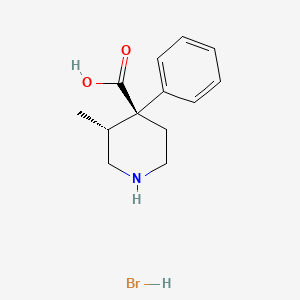

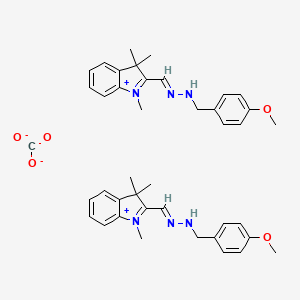

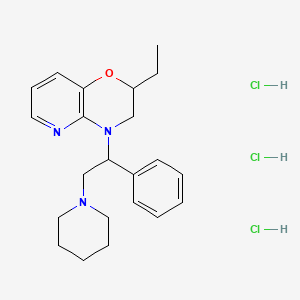
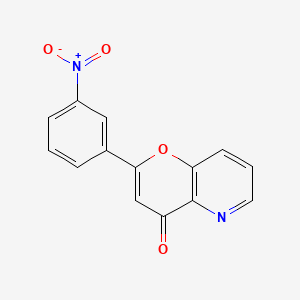
![4-[4-(2-morpholin-4-ylethyl)-2-phenylpyrrolo[1,2-a]benzimidazol-3-yl]benzene-1,2-diol;sulfuric acid](/img/structure/B15182159.png)
